Iron(III) meso-tetra(4-carboxyphenyl)porphyrin chloride, or Fe(TCPP)Cl, is a synthetic heme analog distinguished by four peripherally-attached carboxylic acid groups. These functional groups impart pH-dependent aqueous solubility and provide reactive sites for covalent attachment, setting it apart from non-functionalized porphyrins like Fe(TPP)Cl. This makes Fe(TCPP)Cl a specialized precursor for creating heterogeneous catalysts, functionalized surfaces, and metal-organic frameworks (MOFs) intended for applications in aqueous media, including biomimetic catalysis and electrocatalysis.
Substituting Fe(TCPP)Cl with its non-functionalized counterpart, Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl), is unfeasible for applications requiring aqueous processing or covalent immobilization. Fe(TPP)Cl is insoluble in water and lacks the carboxylic acid groups necessary for direct chemical anchoring to supports like functionalized silica, carbon nanotubes, or polymers. While other water-soluble analogs like Fe(TPPS)Cl (sulfonated) exist, the carboxyl groups of Fe(TCPP)Cl offer distinct advantages in pKa, coordination chemistry, and reactivity, making them uniquely suitable for forming amide or ester bonds, or serving as building blocks in specific metal-organic frameworks (MOFs). Therefore, applications designed around surface functionalization or specific aqueous-phase catalytic mechanisms necessitate the procurement of Fe(TCPP)Cl.
The carboxylic acid moieties of Fe(TCPP)Cl serve as versatile chemical handles for covalent immobilization, a capability absent in the unfunctionalized analog Fe(TPP)Cl. Fe(TCPP)Cl can be readily grafted onto supports such as multi-walled carbon nanotubes (MWCNTs) or used as a linker to construct robust metal-organic frameworks (MOFs). This process creates stable, recyclable heterogeneous catalysts where the porphyrin unit is permanently anchored, preventing leaching and simplifying product purification.
| Evidence Dimension | Covalent Immobilization Capability |
| Target Compound Data | Readily forms covalent bonds (e.g., amide) via its carboxyl groups for attachment to functionalized supports and MOF synthesis. |
| Comparator Or Baseline | Fe(TPP)Cl: Lacks functional groups for direct covalent immobilization; requires complex, multi-step surface modification of the support or porphyrin ring. |
| Quantified Difference | Qualitative but absolute: Fe(TCPP)Cl possesses inherent functionality for direct anchoring, while Fe(TPP)Cl does not. |
| Conditions | Standard coupling reactions (e.g., with carbodiimides) or solvothermal MOF synthesis. |
This compound is the correct choice for researchers designing durable, reusable solid-phase catalysts or functional materials, eliminating the need for complex, bespoke linker synthesis.
The electron-withdrawing nature of the four carboxyphenyl substituents on Fe(TCPP)Cl modifies the electronic structure of the porphyrin ring, altering the redox potentials of the central iron atom compared to Fe(TPP)Cl. Studies on related fluorinated iron porphyrins show that such groups make the iron center more electron-deficient, which can shift reduction potentials. For Fe(TPP)Cl, the Fe(III)/Fe(II) reduction occurs at approximately +0.15 V vs Ag/AgCl in DMF. While direct side-by-side data is sparse, the functional groups on Fe(TCPP)Cl are known to be critical for its performance in electrocatalytic applications like CO2 reduction, where tuning the redox potential is key to achieving high selectivity and low overpotential.
| Evidence Dimension | Fe(III)/Fe(II) Redox Potential |
| Target Compound Data | Modified by electron-withdrawing carboxyl groups, making it suitable for targeted electrocatalytic processes. |
| Comparator Or Baseline | Fe(TPP)Cl: Fe(III)/Fe(II) couple at E1/2 = +0.15 V vs Ag/AgCl. |
| Quantified Difference | The precise shift varies with conditions, but the electronic perturbation is a key design feature for electrocatalysis. |
| Conditions | Cyclic voltammetry in DMF with 0.1 M [NBu4][BF4] supporting electrolyte. |
Procurement of Fe(TCPP)Cl is justified when the electrochemical process requires a specific redox window that the baseline Fe(TPP)Cl does not provide.
Unlike Fe(TPP)Cl, which is soluble in chlorinated organic solvents, Fe(TCPP)Cl's carboxyl groups allow for solubility in aqueous base or polar organic solvents like DMF. This property is critical for developing biomimetic catalysts that operate in water, mimicking enzymes like peroxidase and cytochrome P450. For example, a metal-organic framework constructed from Fe(TCPP)Cl linkers, PCN-222(Fe), demonstrated excellent peroxidase activity in buffer solutions. This processability in environmentally benign solvents is a significant advantage over systems requiring hazardous organic media.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Soluble in aqueous base and polar aprotic solvents (e.g., DMF), enabling aqueous-phase applications. |
| Comparator Or Baseline | Fe(TPP)Cl: Insoluble in water; requires organic solvents like dichloromethane or DMF. |
| Quantified Difference | Qualitative but critical for process design: enables transition from organic to aqueous reaction media. |
| Conditions | Aqueous buffer solutions for biomimetic catalysis; DMF for synthesis and electrochemistry. |
This compound should be selected for projects aiming to develop green catalytic processes or to study biomimetic reactions in physiologically relevant aqueous environments.
The primary use for this compound is as a functional building block for creating solid-supported catalysts. Its carboxyl groups enable direct, covalent anchoring onto supports like carbon nanotubes or silica, or integration as a linker in metal-organic frameworks (MOFs) for applications in gas separation, sensing, and catalysis.
Leveraging its solubility in aqueous media, Fe(TCPP)Cl is an ideal choice for developing artificial enzymes that mimic heme-containing proteins like peroxidases. It can be used to catalyze oxidation reactions in water, offering a greener alternative to processes that rely on organic solvents.
When immobilized on conductive surfaces, often as part of a MOF, Fe(TCPP)Cl serves as an effective electrocatalyst for the reduction of carbon dioxide to carbon monoxide. The functional groups aid in catalyst immobilization and can influence the local environment, contributing to catalytic activity and selectivity.
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